1-(3-cyclobutyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one
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Overview
Description
1-(3-Cyclobutyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields of research .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors .
Mode of Action
Based on its structural similarity to other pyrazole derivatives, it might interact with its targets through hydrogen bonding, hydrophobic interactions, or π-π stacking .
Biochemical Pathways
Pyrazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
The compound’s molecular weight (17823 g/mol) suggests that it may have good oral bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed .
Result of Action
Based on the broad range of activities exhibited by similar compounds, it could potentially modulate a variety of cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, the compound’s solubility and stability could be affected by the pH of the environment . Additionally, the presence of other molecules could either enhance or inhibit the compound’s action through synergistic or antagonistic effects .
Preparation Methods
The synthesis of 1-(3-cyclobutyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one typically involves a multi-step process. One common method includes the condensation of 3-cyclobutyl-1-methyl-1H-pyrazole with ethanone under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The mixture is then heated to facilitate the reaction, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
1-(3-Cyclobutyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions are often pyrazole derivatives with modified functional groups .
Scientific Research Applications
1-(3-Cyclobutyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one has several scientific research applications:
Comparison with Similar Compounds
1-(3-Cyclobutyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(3-Cyclobutyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one: This compound has a similar structure but differs in the position of the substituent on the pyrazole ring.
1-(3-Cyclobutyl-1-methyl-1H-pyrazol-3-yl)ethan-1-one: Another structural isomer with different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activity .
Properties
IUPAC Name |
1-(5-cyclobutyl-2-methylpyrazol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7(13)10-6-9(11-12(10)2)8-4-3-5-8/h6,8H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAGEFNSAURFKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NN1C)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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